molecular formula C19H27N3O2 B13419640 Pyridine-2,6-diylbis((4-methylpiperidin-1-yl)methanone)

Pyridine-2,6-diylbis((4-methylpiperidin-1-yl)methanone)

Katalognummer: B13419640
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: YPSBLAXJWQNVJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridine-2,6-diylbis((4-methylpiperidin-1-yl)methanone) is a complex organic compound that features a pyridine ring substituted at the 2 and 6 positions with methanone groups linked to 4-methylpiperidine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyridine-2,6-diylbis((4-methylpiperidin-1-yl)methanone) typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Pyridine-2,6-diylbis((4-methylpiperidin-1-yl)methanone) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce methylene derivatives.

Wirkmechanismus

The mechanism of action of pyridine-2,6-diylbis((4-methylpiperidin-1-yl)methanone) involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Pyridine-2,6-diylbis((4-methylpiperidin-1-yl)methanone) is unique due to its specific substitution pattern and the presence of 4-methylpiperidine moieties. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C19H27N3O2

Molekulargewicht

329.4 g/mol

IUPAC-Name

[6-(4-methylpiperidine-1-carbonyl)pyridin-2-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C19H27N3O2/c1-14-6-10-21(11-7-14)18(23)16-4-3-5-17(20-16)19(24)22-12-8-15(2)9-13-22/h3-5,14-15H,6-13H2,1-2H3

InChI-Schlüssel

YPSBLAXJWQNVJZ-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)C(=O)C2=NC(=CC=C2)C(=O)N3CCC(CC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.